molecular formula C14H16F3NO B2551811 N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide CAS No. 2361793-10-2

N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide

Cat. No.: B2551811
CAS No.: 2361793-10-2
M. Wt: 271.283
InChI Key: WSAMSILAHWGYCH-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide is an organic compound characterized by the presence of a trifluoroethyl group and a methylphenyl group attached to an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide typically involves the reaction of 4-methylphenethylamine with 2,2,2-trifluoroethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack of the amine on the acrylate. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. Additionally, purification steps, including crystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Azides, thioethers.

Scientific Research Applications

N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoroethyl group.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of the target, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide
  • N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)butanamide
  • N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)propionamide

Uniqueness

N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide is unique due to the presence of both a trifluoroethyl group and a prop-2-enamide moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c1-3-13(19)18(10-14(15,16)17)9-8-12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAMSILAHWGYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN(CC(F)(F)F)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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